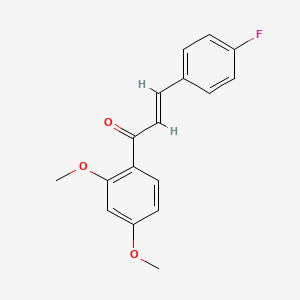

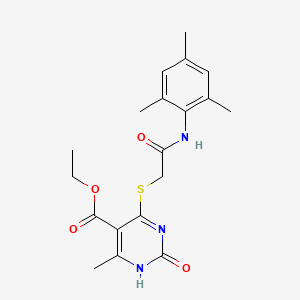

(2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic curcumin analog that has gained attention in recent years due to its potential therapeutic applications. EF24 has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

Aplicaciones Científicas De Investigación

Nonlinear Optical (NLO) Properties

NLO Material Synthesis : The compound has been synthesized using the Claisen-Schmidth condensation method, showing potential as an organic nonlinear optical material. Its structure was confirmed using FT-IR spectrum analysis, and single crystals were grown through the slow evaporation method. The compound was found to be transparent in the visible region, with absorption in the UV range. Its NLO efficiency was estimated to be 0.5 times that of standard KDP crystals (Shruthi et al., 2017).

Molecular Structure and Hyperpolarizability : The compound's molecular structure was studied through FT-IR, X-ray diffraction, and density functional methods. The results indicated a significant first hyperpolarizability, suggesting its potential in NLO applications. The study provided insights into the molecule's stability, arising from hyper-conjugative interactions and charge delocalization (Najiya et al., 2014).

Crystal Growth and Vibrational Spectral Studies : Another study focused on the synthesis of a chalcone derivative of this compound, analyzing its vibrational spectra with FT-Raman and FT-IR. The research included structure optimizations and force field calculations based on DFT theory. It provided insights into the molecule's electronic density, molecular shape, and size, as well as its potential NLO properties (Kumar et al., 2015).

Other Applications

Potential Antioxidant Activity : A derivative of this compound was synthesized and tested in vitro for antioxidant activity. The research included characterizations using various spectroscopic techniques and X-ray crystallography. The study concluded that certain derivatives exhibit strong antioxidant activity, particularly those with hydroxyl functionalities (Sulpizio et al., 2016).

In Silico Study for SARS-CoV-2 Interactions : An in silico study evaluated the interactions of chalcone derivatives with enzymatic and structural targets of SARS-CoV-2. This study is particularly relevant in the context of the COVID-19 pandemic, suggesting that derivatives of this compound could play a role in inhibiting the virus's interaction with host cells (Almeida-Neto et al., 2020).

Photophysical Investigation : A derivative of this compound was investigated for its photophysical properties. The study included the synthesis of the compound and an examination of its absorption and fluorescence properties in various solvents. The findings suggest potential applications in areas like fluorescent probes and optical sensors (Asiri et al., 2017).

Propiedades

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-20-14-8-9-15(17(11-14)21-2)16(19)10-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCWAQMDSSPPFN-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2736102.png)

![Methyl (E)-4-oxo-4-[3-(3-oxo-1,4-benzoxazin-4-yl)propylamino]but-2-enoate](/img/structure/B2736104.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2736105.png)

![3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2736106.png)

![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2736109.png)

![methyl 4-methoxy-3-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2736113.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)pyridazin-3-one](/img/structure/B2736118.png)

![(3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2736120.png)